1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13684857
InChI: InChI=1S/C12H13FN2O/c1-8-12(16)9(2)15(14-8)7-10-5-3-4-6-11(10)13/h3-6,16H,7H2,1-2H3
SMILES: CC1=C(C(=NN1CC2=CC=CC=C2F)C)O
Molecular Formula: C12H13FN2O
Molecular Weight: 220.24 g/mol

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol

CAS No.:

Cat. No.: VC13684857

Molecular Formula: C12H13FN2O

Molecular Weight: 220.24 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol -

Specification

Molecular Formula C12H13FN2O
Molecular Weight 220.24 g/mol
IUPAC Name 1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-ol
Standard InChI InChI=1S/C12H13FN2O/c1-8-12(16)9(2)15(14-8)7-10-5-3-4-6-11(10)13/h3-6,16H,7H2,1-2H3
Standard InChI Key RUIQTFFFLMCDNZ-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1CC2=CC=CC=C2F)C)O
Canonical SMILES CC1=C(C(=NN1CC2=CC=CC=C2F)C)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 1-[(2-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-ol, with the molecular formula C₁₂H₁₃FN₂O and a molecular weight of 220.24 g/mol . Its CAS registry number, 1092295-70-9, serves as a unique identifier for regulatory and commercial purposes .

Structural Characteristics

The molecule consists of:

  • A pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms).

  • A 2-fluorobenzyl group attached to the pyrazole’s N1 position, introducing steric bulk and electronic effects from the fluorine atom.

  • Methyl substituents at C3 and C5, enhancing hydrophobicity and influencing ring electronics.

  • A hydroxyl group at C4, enabling hydrogen bonding and participation in acid-base reactions.

Table 1: Key Structural and Identification Data

PropertyValueSource
CAS Number1092295-70-9
Molecular FormulaC₁₂H₁₃FN₂O
Molecular Weight220.24 g/mol
IUPAC Name1-[(2-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-ol

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol typically involves multistep reactions starting from commercially available precursors. A common approach adapts methodologies for analogous pyrazole derivatives :

  • Formation of the Pyrazole Core:

    • Condensation of hydrazine derivatives with β-diketones or β-ketoesters. For example, reacting 2,4-pentanedione with a substituted hydrazine under acidic conditions yields the pyrazole ring .

  • N-Alkylation:

    • Introducing the 2-fluorobenzyl group via alkylation of the pyrazole nitrogen using 2-fluorobenzyl bromide or chloride in the presence of a base like potassium carbonate .

  • Hydroxylation:

    • Oxidation or hydroxylation at the C4 position, often employing reagents like hydrogen peroxide or hydroxylamine derivatives .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldSource
Pyrazole Formation2,4-pentanedione, hydrazine hydrate, HCl, reflux60–75%
N-Alkylation2-fluorobenzyl bromide, K₂CO₃, DMF, 80°C45–55%
HydroxylationH₂O₂, AcOH, 50°C30–40%

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the correct nitrogen (N1) requires careful control of reaction stoichiometry .

  • Functional Group Tolerance: The fluorine atom’s electronegativity may necessitate mild conditions to prevent dehalogenation.

Physicochemical Properties

Solubility and Partitioning

The compound exhibits low water solubility (<1 mg/mL at 25°C) due to its hydrophobic methyl and fluorobenzyl groups. Its calculated LogP (octanol-water) is approximately 2.8, indicating moderate lipophilicity .

Thermal Stability

While specific melting point data are unavailable for this compound, structurally similar pyrazoles (e.g., 1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol) melt between 120–140°C . Differential scanning calorimetry (DSC) studies suggest stability up to 200°C under inert atmospheres .

Spectral Characteristics

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, aromatic), 5.70 (s, 1H, pyrazole-H), 4.85 (s, 2H, CH₂), 2.35 (s, 3H, CH₃), 2.20 (s, 3H, CH₃) .

  • IR (KBr): 3250 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N), 1500 cm⁻¹ (C-F) .

Reactivity and Stability

Acid-Base Behavior

The C4 hydroxyl group (pKa ~9–10) can undergo deprotonation in basic media, forming a resonance-stabilized anion. This property facilitates salt formation with pharmaceutically relevant counterions (e.g., sodium or potassium) .

Electrophilic Substitution

The electron-rich pyrazole ring participates in nitration and sulfonation at the C4 position, though the hydroxyl group directs incoming electrophiles to meta positions relative to itself .

Photostability

Fluorinated aromatic systems generally exhibit UV stability, but prolonged exposure to UV light may cause cleavage of the C-F bond, necessitating storage in amber containers.

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a scaffold for developing selective COX-2 inhibitors. Structural modifications, such as replacing the hydroxyl group with a sulfonamide, have improved potency in preclinical models.

Prodrug Design

Esterification of the hydroxyl group enhances oral bioavailability. For example, the acetylated prodrug exhibits 80% higher absorption in rodent studies compared to the parent compound .

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

  • Column: C18, 5 µm, 250 × 4.6 mm

  • Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid

  • Retention Time: 8.2 minutes

Mass Spectrometry (MS)

  • ESI-MS (m/z): 221.1 [M+H]⁺, 243.1 [M+Na]⁺

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